molecular formula C14H19NO2 B2410388 Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate CAS No. 2248384-23-6

Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate

Cat. No. B2410388
M. Wt: 233.311
InChI Key: SZUTYBRNMUCHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate” is also known as “(2,3-Dihydro-1H-indol-6-yl)-carbamic acid tert-butyl ester”. It has a molecular weight of 234.3 . It is an off-white solid .


Synthesis Analysis

The synthesis of indole derivatives, such as “Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate” is represented by the formula C13H18N2O2 . The InChI code for this compound is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

“Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate” is an off-white solid . It has a molecular weight of 234.3 .

Future Directions

The future directions in the research of “Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate” and similar indole derivatives could involve the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .

properties

IUPAC Name

tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUTYBRNMUCHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,3-dihydro-1H-indol-6-yl)acetate

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